molecular formula C9H9IO2 B052501 Methyl 3-iodo-4-methylbenzoate CAS No. 90347-66-3

Methyl 3-iodo-4-methylbenzoate

Cat. No. B052501
CAS RN: 90347-66-3
M. Wt: 276.07 g/mol
InChI Key: NKMHAOTZPFVSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Iodo-4-methylbenzoate is a chemical compound used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are selective discoidin domain receptor 1 (DDR1) inhibitors .


Molecular Structure Analysis

The molecular formula of Methyl 3-Iodo-4-methylbenzoate is C9H9IO2. It has an average mass of 276.071 Da and a monoisotopic mass of 275.964722 Da .

Scientific Research Applications

Synthesis of Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors

“Methyl 3-iodo-4-methylbenzoate” is used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides . These compounds act as selective inhibitors for the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that interacts with collagen, playing a significant role in cell differentiation, proliferation, migration, and extracellular matrix remodeling .

Preparation of Orally Bioavailable GZD824

This compound is also used in the preparation of an orally bioavailable drug known as GZD824 . GZD824 is a potent inhibitor that targets the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia .

Antitumor Drug Resistance Overcoming

The use of “Methyl 3-iodo-4-methylbenzoate” in the preparation of GZD824 also contributes to overcoming antitumor drug resistance . This is particularly important in the treatment of cancers that have developed resistance to first-line treatments .

Synthesis of Novel Colchicine-Derived Nitrate Esters

“Methyl 3-iodo-4-methylbenzoate” can be used in the synthesis of novel colchicine-derived nitrate esters . These compounds have potential applications as immunosuppressant agents , which can be useful in the treatment of autoimmune diseases and in organ transplantation .

Organic Synthesis

As an organic compound, “Methyl 3-iodo-4-methylbenzoate” can be used in a variety of organic synthesis processes . Its properties make it a valuable reagent in the creation of complex organic structures .

Research Use

“Methyl 3-iodo-4-methylbenzoate” is often used in research settings . Its unique properties and applications make it a valuable tool in the exploration of new synthetic pathways and the development of new therapeutic agents .

Safety and Hazards

Methyl 3-Iodo-4-methylbenzoate is classified as a warning hazard. It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Methyl 3-iodo-4-methylbenzoate is used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides . These compounds are known to selectively inhibit the discoidin domain receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that interacts with collagen, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .

Mode of Action

It’s used in the synthesis of compounds that inhibit ddr1 . These inhibitors likely bind to the active site of DDR1, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

DDR1 is involved in various biochemical pathways related to cell adhesion, proliferation, and extracellular matrix remodeling . By inhibiting DDR1, the compounds synthesized using Methyl 3-iodo-4-methylbenzoate could potentially affect these pathways, leading to changes in cell behavior .

Result of Action

The result of the action of Methyl 3-iodo-4-methylbenzoate is the synthesis of selective DDR1 inhibitors . These inhibitors can potentially modulate cell behavior by affecting cell adhesion, proliferation, and extracellular matrix remodeling .

Action Environment

The action of Methyl 3-iodo-4-methylbenzoate, like any other chemical compound, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and light exposure. For instance, it’s noted that Methyl 3-iodo-4-methylbenzoate should be stored away from light and oxidizing agents .

properties

IUPAC Name

methyl 3-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHAOTZPFVSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545045
Record name Methyl 3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-methylbenzoate

CAS RN

90347-66-3
Record name Methyl 3-iodo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-iodo-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 3-iodo-4-methylbenzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-4-methylbenzoic acid (28.0 g, 0.107 mol) in MeOH (300 mL) at 0° C. was carefully added concentrated H2SO4 (30 mL). The mixture was heated at 60° C. overnight, then cooled and the solvent removed under reduced pressure. The residue was carefully poured onto ice-water (200 mL) and the mixture was extracted with EtOAc (500 mL). The organics was washed with water (100 mL), saturated NaHCO3 (100 mL), brine (100 mL), dried (MgSO4), filtered, and concentrated to yield the title compound as a brown oil (29.0 g, 98%). 1H NMR (400 MHz, CDCl3) δ 8.47 (d, J=1.7 Hz, 1H), 7.90 (dd, J=7.9 Hz, 1.7 Hz, 1H), 7.29 (d, J=7.9 Hz, 1H), 3.90 (s, 2H), 2.48 (s, 3H).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 3-iodo-4-methyl-benzoic acid (10.0 g, 38.2 mmol) in methanol (70 ml) is added concentrated sulfuric acid (0.5 ml). The reaction mixture is heated at 70° C. for 48 hours, cooled to room ambient temperature and then concentrated. After that, ethyl acetate (100 ml) and aqueous NaHCO3 (saturated, 100 ml) solution are added to the residue. The organic layer is separated and washed again with aqueous NaHCO3 (saturated, 100 ml) solution. The organic layer is separated, dried over anhydrous Na2SO4 and concentrated to yield 3-iodo-4-methyl-benzoic acid methyl ester 1. It is used without further purification in the next step. 1H NMR (400 MHz, DMSO-d6) δ 8.31 (s, 1H), 7.87 (d, 1H, J=8.4 Hz), 7.48 (d, 1H, J=8.4 Hz), 3.85 (s, 3H), 3.35 (s, 3H); LC-MS m/z: 277.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirring mixture of 23.0 g (90.6 mmol) of I2 and 5.4 mL (45.5 mmol) of tert-butylnitrile in 40 mL of CH3CN at 35° C. was added 5.0 g (30.3 mmol) of methyl 3-amino-4-methylbenzoate in 4 portions. Stirring was continued with cooling to r.t. in the dark (light off only). After 2.5 h, 400 mL of Na2SO3 in H2O was added gradually. The layers were separated, and the organic layer was washed with 80 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (5% EtOAc/hexanes) provided 5.7 g of methyl 3-iodo-4-methylbenzoate as a red liquid with some impurity in approximately 68% yield.
Name
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butylnitrile
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodo-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodo-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-iodo-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-iodo-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-iodo-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-iodo-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.